molecular formula C13H17FN2O3 B3027100 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine CAS No. 1233952-32-3

4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine

Cat. No.: B3027100
CAS No.: 1233952-32-3
M. Wt: 268.28
InChI Key: PPIRZZDHFHDRCK-UHFFFAOYSA-N
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Description

4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine (CAS 1233952-32-3) is a chemical compound with the molecular formula C13H17FN2O3 and a molecular weight of 268.28 g/mol . This nitrophenoxy-methyl substituted piperidine derivative is provided as a high-purity building block for research and development. Piperidine-based compounds are of significant interest in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties . Specifically, structurally related 4-substituted piperidines have been identified as key scaffolds in the development of novel sigma (σ) receptor ligands . Sigma receptors are membrane-bound proteins that represent potential fruitful targets for therapeutic development in combating psychiatric disorders, neurological diseases, and various cancer cell types . The pharmacophore for sigma receptor binding often features a central amine site, provided by the piperidine nitrogen, flanked by hydrophobic domains . The structural features of this compound suggest potential value for researchers exploring quantitative structure-activity relationships (QSAR) in the design of new bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(2-fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c1-15-7-5-10(6-8-15)9-19-13-11(14)3-2-4-12(13)16(17)18/h2-4,10H,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIRZZDHFHDRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701207521
Record name 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-32-3
Record name 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine typically involves the reaction of 2-fluoro-6-nitrophenol with 4-(chloromethyl)-1-methylpiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Synthetic Routes and Key Precursor Reactions

The synthesis of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine involves nucleophilic aromatic substitution (NAS) and functional group transformations. Key steps include:

  • Nitro-Fluoro-Aromatic Substitution : The 2-fluoro-6-nitrophenoxy group is introduced via NAS using 1-methylpiperidine derivatives and fluorinated nitrobenzene precursors under basic conditions (e.g., K2_2CO3_3 or NaH) in polar aprotic solvents like DMF or DMSO .

  • Methylation : The piperidine nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., triethylamine) .

Table 1: Key Synthetic Steps and Yields

Reaction StepReagents/ConditionsYield (%)Reference
NAS with fluoronitrobenzeneK2_2CO3_3, DMF, 80°C, 12 h68–75
Piperidine N-methylationCH3_3I, Et3_3N, CH2_2Cl2_2, RT85–92

Reduction of the Nitro Group

The nitro group at the 6-position undergoes selective reduction to an amine under catalytic hydrogenation (H2_2, Pd/C) or via Zn/HCl. This step is critical for generating intermediates for further functionalization .

  • Catalytic Hydrogenation :

    • Conditions: 10% Pd/C, H2_2 (1 atm), EtOH, 25°C, 6 h.

    • Outcome: 4-[(2-Fluoro-6-aminophenoxy)methyl]-1-methylpiperidine (yield: 88–94%) .

  • Acidic Reduction :

    • Zn dust, HCl (conc.), reflux, 3 h (yield: 72%) .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring (due to the nitro group) participates in EAS reactions:

  • Halogenation : Bromination at the 4-position using Br2_2/FeBr3_3 yields 4-bromo-2-fluoro-6-nitrophenoxy derivatives .

  • Sulfonation : Reaction with fuming H2_2SO4_4 introduces sulfonic acid groups (limited utility due to steric hindrance) .

Table 2: EAS Reaction Outcomes

Reaction TypeReagents/ConditionsProductYield (%)Reference
BrominationBr2_2, FeBr3_3, CHCl3_3, 0°C4-Bromo-2-fluoro-6-nitrophenoxy analog65
NitrationHNO3_3/H2_2SO4_4, 50°CNot observed (decomposition)

Piperidine Ring Functionalization

The 1-methylpiperidine moiety undergoes reactions at the nitrogen or via ring-opening:

  • N-Demethylation : Treatment with ClCO2_2Et or HCO2_2H/H2_2SO4_4 removes the methyl group, yielding 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine .

  • Quaternization : Reacts with alkyl halides (e.g., CH3_3CH2_2Br) to form quaternary ammonium salts, enhancing water solubility .

Hydrolysis and Ether Cleavage

The methylene ether linkage is stable under mild conditions but cleaves under strong acids:

  • Acidic Hydrolysis : Concentrated HCl (12 M), reflux, 8 h, yields 2-fluoro-6-nitrophenol and 1-methylpiperidine-4-methanol .

  • Enzymatic Cleavage : Limited studies suggest lipases (e.g., Candida antarctica) partially hydrolyze the ether bond at pH 7.4, 37°C (yield: <20%) .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C (DSC data) .

  • Photodegradation : UV light (254 nm) induces nitro group reduction and aryl radical formation, leading to dimerization .

Scientific Research Applications

Overview

  • Molecular Formula : C13H17FN2O3
  • Molecular Weight : 268.28 g/mol
  • CAS Number : 1233952-32-3

The synthesis of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine typically involves the reaction of 2-fluoro-6-nitrophenol with 4-(chloromethyl)-1-methylpiperidine under basic conditions. Common reagents include potassium carbonate in aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry. The presence of both fluoro and nitro groups enhances its reactivity and potential for further functionalization .

Biology

In biological research, this compound is investigated for its interactions with biological macromolecules. Studies have shown that compounds with similar structures can affect enzyme activity or receptor binding, suggesting potential applications in drug design and development.

Medicine

The compound is explored for its pharmacological properties, particularly as a lead compound in drug discovery. Preliminary studies indicate that it may interact with specific molecular targets, such as enzymes or receptors, which could lead to therapeutic applications. The mechanism of action is believed to involve binding through its functional groups, although further research is needed to elucidate specific pathways.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for various applications in material science and chemical engineering.

Case Study 1: Synthesis and Reactivity

A study focused on the synthesis of derivatives from this compound demonstrated its utility as a precursor for novel compounds with enhanced biological activity. The research highlighted successful substitutions at the fluoro position, leading to compounds with improved solubility and bioavailability.

Another investigation assessed the biological activity of the compound against specific cancer cell lines. It was found that certain derivatives exhibited significant cytotoxic effects, indicating potential as anti-cancer agents. This study emphasized the importance of structural modifications to enhance efficacy.

Mechanism of Action

The mechanism of action of 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluoro and nitro groups may play a role in binding to these targets, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Piperidine, 4-[[(2-Chloro-6-fluorophenyl)methoxy]methyl]-, hydrochloride (CAS 1289387-33-2)

  • Structure : Features a 2-chloro-6-fluorophenyl group linked via a methoxy methyl group to the piperidine nitrogen.
  • Molecular Formula: Likely C₁₂H₁₅Cl₂FNO·HCl (exact molar mass unspecified).
  • Key Differences: Substituents: Chloro (Cl) replaces the nitro (NO₂) group. Solubility: Both compounds are hydrochloride salts, improving water solubility, but the absence of a nitro group may increase lipophilicity slightly. Bioactivity: Chloro substituents are metabolically stable compared to nitro groups, which are prone to reduction into reactive intermediates (e.g., amines). This stability could enhance pharmacokinetic profiles .

4-(4-Fluorophenyl)piperidine

  • Structure : A simpler analog with a 4-fluorophenyl group directly attached to the piperidine ring.
  • Key Differences: Substituent Complexity: Lacks the nitrophenoxy methyl group, reducing steric bulk and electronic effects. Physicochemical Properties: The absence of a nitro group increases lipophilicity (logP) compared to the target compound. Applications: Such derivatives are often used as intermediates in drug synthesis, particularly for dopamine receptor ligands, due to their unmodified piperidine ring .

General Substituent Effects

  • Positional Influence: Evidence from aminoazo dyes () highlights that substituent position (ortho, meta, para) significantly impacts biological activity. For example, methyl groups on the "prime ring" of aminoazo dyes inversely correlated carcinogenicity with protein-binding kinetics . Extrapolating this, the 2-fluoro-6-nitro substitution in the target compound may optimize binding interactions in biological systems compared to para-substituted analogs.
  • Chloro or fluoro groups, while electron-withdrawing, offer greater metabolic stability .

Data Table: Comparative Analysis

Compound Name CAS Substituents Molecular Formula Molar Mass (g/mol) Key Features
4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine 1286265-02-8 2-Fluoro-6-nitro, methyl C₁₂H₁₆ClFN₂O₃ 290.72 Nitro group for reactivity; hydrochloride salt
Piperidine, 4-[[(2-chloro-6-fluorophenyl)methoxy]methyl]-, hydrochloride 1289387-33-2 2-Chloro-6-fluoro C₁₂H₁₅Cl₂FNO·HCl ~308.5 (estimated) Chloro substituent for stability; CNS activity
4-(4-Fluorophenyl)piperidine N/A 4-Fluoro C₁₁H₁₄FN 179.24 Simplified structure; high lipophilicity

Research Findings and Implications

  • In contrast, the chloro analog (CAS 1289387-33-2) is more inert, suggesting longer half-lives .
  • Binding Affinity : The nitro group’s electron-withdrawing nature could enhance interactions with polar residues in target proteins, while the 2-fluoro substituent may improve selectivity through steric effects .
  • Synthetic Feasibility: The nitrophenoxy methyl group in the target compound likely requires nucleophilic aromatic substitution under activated conditions due to the electron-deficient aromatic ring .

Biological Activity

4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, mechanisms of action, and biological applications, supported by data tables and relevant research findings.

The synthesis of this compound typically involves the reaction of 2-fluoro-6-nitrophenol with 4-(chloromethyl)-1-methylpiperidine. This reaction is conducted under basic conditions using potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Reaction Overview

Reaction Type Reagents Conditions Products
Oxidation Hydrogen gas, Pd/CCatalytic conditions4-[(2-Amino-6-nitrophenoxy)methyl]-1-methylpiperidine
Substitution Nucleophiles (amines, thiols)Appropriate nucleophilic conditionsVarious substituted derivatives
Hydrolysis Acidic or basic solutionsAqueous environment2-Fluoro-6-nitrophenol and 4-methylpiperidine

The biological activity of this compound is thought to stem from its interactions with specific enzymes or receptors. The fluoro and nitro groups are believed to enhance binding affinity, allowing the compound to exert inhibitory effects on certain biological pathways. However, the exact molecular targets remain to be fully elucidated.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of this compound, particularly its potential as an antiviral and antibacterial agent. For instance, it has been noted for its ability to inhibit certain enzymes that are crucial for viral replication .

Case Studies and Research Findings

  • Antiviral Activity : In vitro studies have shown that derivatives of piperidine compounds exhibit significant antiviral effects against various strains of viruses. The activity is often measured by the compound's ability to inhibit viral replication in cell cultures .
  • Antibacterial Properties : A study tested various piperidine derivatives against Gram-positive and Gram-negative bacteria, revealing that certain modifications on the piperidine ring enhanced antimicrobial activity. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.0048 mg/mL against E. coli and S. aureus .
  • Enzyme Inhibition : Research has indicated that compounds similar to this compound can serve as effective enzyme inhibitors in biochemical pathways related to disease states, suggesting potential therapeutic applications in drug development .

Q & A

Basic: How can synthesis yield be optimized for 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine?

Methodological Answer:
Optimization involves systematic variation of reaction parameters such as solvent polarity, temperature, catalyst loading, and reaction time. A factorial design approach (e.g., 2<sup>k</sup> factorial) can identify critical factors affecting yield . For example, highlights the use of dichloromethane as a solvent and sodium hydroxide as a base in analogous piperidine syntheses, achieving 99% purity. Adjusting stoichiometry of the fluoronitrophenoxy precursor and monitoring intermediates via TLC/HPLC ensures reproducibility .

Basic: What purification methods ensure high purity of the compound?

Methodological Answer:
Post-synthesis purification typically employs column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization in ethanol or acetone. emphasizes HPLC analysis (C18 column, acetonitrile/water mobile phase) to confirm purity ≥99% . For hygroscopic or thermally sensitive batches, flash chromatography under inert atmosphere (N2) is recommended .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns (e.g., fluoro and nitro group positions) and piperidine ring conformation .
  • Mass Spectrometry (HRMS): Validate molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .
  • IR Spectroscopy: Identify functional groups (e.g., C-F stretch ~1100 cm<sup>-1</sup>, NO2 asymmetric stretch ~1520 cm<sup>-1</sup>) .
    Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced: How to resolve contradictions in spectroscopic data for stereoisomers or degradation products?

Methodological Answer:
Contradictions may arise from chiral centers or degradation. Use:

  • 2D NMR (COSY, NOESY): Elucidate spatial relationships between protons, especially for piperidine ring conformers .
  • X-ray Crystallography: Resolve absolute configuration if crystals are obtainable .
  • Computational Modeling (DFT): Compare theoretical vs. experimental NMR/IR spectra to identify misassigned peaks . notes the importance of optical resolution using chiral acids (e.g., dibenzoyltartaric acid) for enantiomer separation .

Advanced: Designing experiments to study decomposition under varying environmental conditions.

Methodological Answer:

  • Accelerated Stability Studies: Expose the compound to controlled humidity (40–80% RH), temperature (25–60°C), and light (ICH Q1B guidelines). Monitor degradation via HPLC-MS to identify breakdown products .
  • Design of Experiments (DoE): Use a response surface methodology (RSM) to model degradation kinetics. Factors like pH, oxidizer concentration, and UV exposure can be tested .
  • Safety Precautions: Follow ’s guidelines for handling reactive intermediates (e.g., nitrophenoxy derivatives) to avoid exothermic decomposition .

Advanced: Addressing discrepancies in toxicity data across studies.

Methodological Answer:

  • In Vitro Assays: Conduct cytotoxicity screens (e.g., MTT assay on HepG2 cells) and compare with structurally similar compounds (e.g., diphenylpyraline derivatives in ) .
  • QSAR Modeling: Predict toxicity endpoints (e.g., LD50) using computational tools, accounting for electron-withdrawing groups (fluoro, nitro) that may enhance reactivity .
  • Controlled Replication: Standardize test conditions (e.g., solvent/DMSO concentration) to minimize variability. notes the lack of ecotoxicological data, necessitating freshwater algae (Raphidocelis subcapitata) testing per OECD 201 .

Advanced: Mechanistic studies on electrophilic substitution reactions involving the nitrophenoxy group.

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Use deuterated analogs to determine rate-limiting steps (e.g., C-F bond cleavage vs. nitro group reduction) .
  • Trapping Intermediates: Employ radical scavengers (TEMPO) or electrophilic quenchers (Na2S2O3) to isolate reactive species .
  • DFT Calculations: Map reaction pathways (e.g., nitro reduction to amine) to identify transition states and activation energies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine
Reactant of Route 2
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4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine

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